2,3,4,6,7,8-Hexachlorodibenzofuran

概要

説明

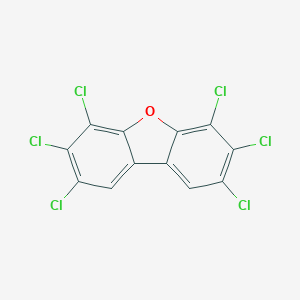

2,3,4,6,7,8-ヘキサクロロジベンゾフランは、分子式がC₁₂H₂Cl₆O、分子量が374.862 g/molのポリ塩素化ジベンゾフランです .

2. 製法

合成経路と反応条件: 2,3,4,6,7,8-ヘキサクロロジベンゾフランは、塩素化前駆体を含むさまざまな化学反応によって合成できます。 一般的な方法の1つは、制御された条件下でのジベンゾフランの塩素化によって、所望の塩素化レベルを実現する方法です .

工業生産方法: 2,3,4,6,7,8-ヘキサクロロジベンゾフランの工業生産では、通常、高分解能ガスクロマトグラフィーと質量分析法を用いて化合物の純度と品質を確保します . これらの方法は、研究や産業用途のために化合物を大量に生産するために不可欠です。

準備方法

Synthetic Routes and Reaction Conditions: 2,3,4,6,7,8-Hexachlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions to achieve the desired level of chlorination .

Industrial Production Methods: Industrial production of this compound often involves high-resolution gas chromatography and mass spectrometry techniques to ensure the purity and quality of the compound . These methods are essential for producing the compound in large quantities for research and industrial applications.

化学反応の分析

反応の種類: 2,3,4,6,7,8-ヘキサクロロジベンゾフランは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物に酸素を付加するか、水素を奪う反応です。

還元: この反応は、化合物に水素を付加するか、酸素を奪う反応です。

一般的な試薬と条件: これらの反応に使用される一般的な試薬には、強力な酸化剤、還元剤、および反応を促進するさまざまな触媒が含まれます .

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は、ジベンゾフランのさまざまな塩素化誘導体を生成する可能性があります .

科学的研究の応用

Chemical Properties and Identification

- Chemical Formula: C₁₂H₂Cl₆O

- Molecular Weight: 374.862 g/mol

- CAS Registry Number: 60851-34-5

- IUPAC Name: 2,3,4,6,7,8-Hexachlorodibenzofuran

Environmental Monitoring

Detection in Environmental Samples:

this compound is often monitored in soil and water samples due to its persistence and potential bioaccumulation. It is commonly found as a byproduct in:

- Chlorine-bleached pulp and paper products.

- Commercial organochlorine pesticides.

- Incineration processes involving organic materials.

Data Table: Concentration Ranges in Environmental Samples

| Sample Type | Concentration Range (ng/Kg) |

|---|---|

| Aquatic Life Samples | ND to 1.40 |

| Sediment Samples | ND to 23.00 |

| Soil Samples | ND to 3.00 |

Toxicological Research

Health Effects:

Research indicates that exposure to this compound may lead to various health issues including carcinogenic effects. Studies have shown:

- Limited evidence of carcinogenicity in experimental animals.

- Potential reproductive and developmental toxicity observed in animal models.

Case Study: Toxicity Assessment

A study conducted on the effects of this compound on liver function in rodents demonstrated an increased incidence of hepatocellular carcinomas after prolonged exposure. This aligns with findings from other polychlorinated dibenzofurans which exhibit similar toxicological profiles .

Risk Assessment

Toxic Equivalency Factors (TEFs):

The World Health Organization has established TEFs for polychlorinated dibenzofurans to assess human health risks associated with exposure. The TEF for this compound is crucial for evaluating its impact alongside other dioxin-like compounds.

Data Table: TEF Values for Selected Compounds

| Compound | TEF Value |

|---|---|

| This compound | 0.1 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 1.0 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.5 |

Applications in Research

Ecotoxicology Studies:

Research involving aquatic organisms has utilized this compound to study the effects of environmental pollutants on biodiversity and ecosystem health. These studies often focus on bioaccumulation and the long-term impacts of exposure on species survival.

Case Study: Aquatic Toxicity

In a controlled experiment assessing the effects of various concentrations of this compound on fish populations:

- Fish exposed to higher concentrations exhibited significant behavioral changes and increased mortality rates.

- The findings contributed to establishing safe exposure levels for aquatic life.

作用機序

2,3,4,6,7,8-ヘキサクロロジベンゾフランは、いくつかのメカニズムを通じてその影響を発揮します。

Ah受容体への結合: この化合物は、アリール炭化水素受容体(AhR)に結合し、異物代謝に関与するさまざまな遺伝子の活性化につながります.

遺伝子発現の誘導: CYP1A1やCYP1A2などのフェーズIおよびフェーズII異物代謝酵素の発現を誘導します.

細胞プロセスの阻害: 細胞周期の調節やその他の細胞プロセスを阻害し、潜在的に毒性効果を引き起こす可能性があります.

類似化合物:

- 2,3,7,8-テトラクロロジベンゾフラン

- 1,2,3,7,8-ペンタクロロジベンゾフラン

- 1,2,3,4,7,8-ヘキサクロロジベンゾフラン

- 1,2,3,6,7,8-ヘキサクロロジベンゾフラン

- 1,2,3,7,8,9-ヘキサクロロジベンゾフラン

- 1,2,3,4,6,7,8-ヘプタクロロジベンゾフラン

- オクタクロロジベンゾフラン

独自性: 2,3,4,6,7,8-ヘキサクロロジベンゾフランは、その塩素化のパターンが特定であるため、その化学的性質と生物学的活性を左右します。 その高い塩素化度は、環境における残留性を高め、塩素化度の低い同族体と比較して、潜在的により毒性があります .

類似化合物との比較

- 2,3,7,8-Tetrachlorodibenzofuran

- 1,2,3,7,8-Pentachlorodibenzofuran

- 1,2,3,4,7,8-Hexachlorodibenzofuran

- 1,2,3,6,7,8-Hexachlorodibenzofuran

- 1,2,3,7,8,9-Hexachlorodibenzofuran

- 1,2,3,4,6,7,8-Heptachlorodibenzofuran

- Octachlorodibenzofuran

Uniqueness: 2,3,4,6,7,8-Hexachlorodibenzofuran is unique due to its specific pattern of chlorination, which affects its chemical properties and biological activity. Its high degree of chlorination makes it more persistent in the environment and potentially more toxic compared to less chlorinated congeners .

生物活性

2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which is known for its environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, particularly its interactions with the aryl hydrocarbon receptor (AhR) and its implications for human health and ecological systems.

- Chemical Formula : C12H2Cl6O

- Molecular Weight : 360.9 g/mol

- CAS Number : 60851-34-5

HxCDF exerts its biological effects primarily through binding to the AhR. This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon activation by HxCDF, AhR translocates to the nucleus and binds to the xenobiotic response element (XRE) in target genes, leading to the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1. These enzymes play crucial roles in the metabolism of drugs and environmental chemicals .

Key Biological Effects:

- Transcriptional Activation : HxCDF enhances the expression of genes involved in the metabolism of xenobiotics.

- Immune System Modulation : It alters signaling pathways that can lead to immune dysfunction, including thymic atrophy and changes in T-cell differentiation .

- Carcinogenic Potential : Studies suggest that HxCDF may contribute to carcinogenesis through mechanisms such as DNA damage and disruption of normal cell signaling pathways .

Toxicological Profile

The toxicological effects of HxCDF have been documented in various studies:

Case Studies

Several epidemiological studies have investigated the effects of HxCDF exposure:

- Yucheng Incident (Taiwan) : Individuals exposed to contaminated rice oil exhibited chloracne, elevated triglycerides, and neurological symptoms. Long-term follow-up revealed reproductive issues among children born to exposed mothers .

- Environmental Exposure Studies : In a study assessing sediment contamination in aquatic environments, HxCDF was detected at low concentrations (up to 0.11 ng/Kg), indicating its persistence in ecosystems and potential bioaccumulation risks .

Environmental Persistence

HxCDF is characterized by its resistance to degradation, leading to accumulation in the environment. The half-lives of PCDFs in humans are significantly longer than those observed in experimental animals, highlighting concerns regarding chronic exposure risks .

特性

IUPAC Name |

2,3,4,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAHLACQOVXINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052276 | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60851-34-5 | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60851-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060851345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMR03169ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we identify 2,3,4,6,7,8-Hexachlorodibenzofuran analytically?

A1: High-resolution analytical techniques are crucial for identifying and quantifying this compound. One method is Gas Chromatography/Matrix Isolation/Fourier Transform Infrared (GC/MI/FT-IR) spectroscopy. This technique provides reference-quality spectra, enabling the identification of this compound within complex mixtures. []

Q2: What is the significance of this compound's presence in Triclosan?

A2: The detection of this compound in Triclosan samples raises concerns due to its classification as a dioxin-like pollutant. [] The presence of this compound, along with other PCDD/Fs congeners, suggests potential contamination during the Triclosan production process. [] This highlights the need for further investigation into Triclosan manufacturing practices and their potential environmental and health impacts.

Q3: How sensitive is the detection of this compound using GC/MI/FT-IR?

A3: GC/MI/FT-IR exhibits remarkable sensitivity in detecting this compound, with instrumental detection limits falling within the picogram to low nanogram range. [] This high sensitivity underscores the technique's value in monitoring trace levels of this compound in various matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。